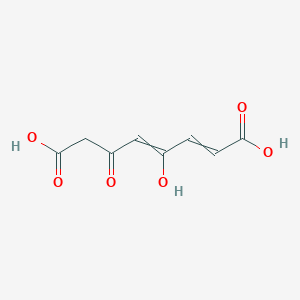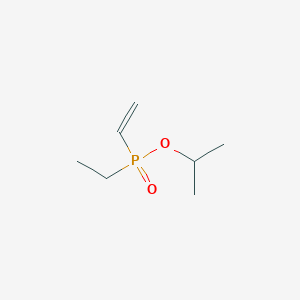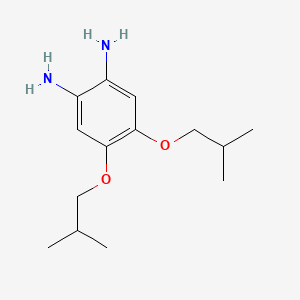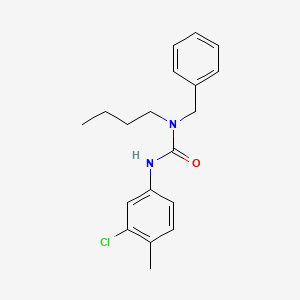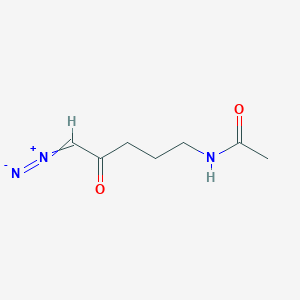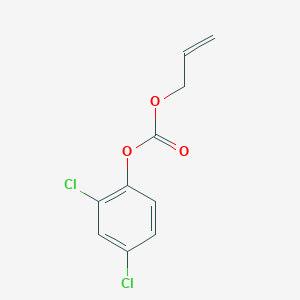
(2,4-Dichlorophenyl) prop-2-enyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl) prop-2-enyl carbonate is an organic compound characterized by the presence of a carbonate group attached to a 2,4-dichlorophenyl ring and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl) prop-2-enyl carbonate typically involves the reaction of 2,4-dichlorophenol with prop-2-enyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can help in maintaining consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl) prop-2-enyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the prop-2-enyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
(2,4-Dichlorophenyl) prop-2-enyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl) prop-2-enyl carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can then participate in further chemical reactions. The molecular pathways involved include nucleophilic attack on the carbonate group, leading to the formation of various intermediates and products.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl) methyl carbonate
- (2,4-Dichlorophenyl) ethyl carbonate
- (2,4-Dichlorophenyl) butyl carbonate
Uniqueness
(2,4-Dichlorophenyl) prop-2-enyl carbonate is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the prop-2-enyl group plays a crucial role in the desired chemical transformations.
Properties
CAS No. |
89744-06-9 |
|---|---|
Molecular Formula |
C10H8Cl2O3 |
Molecular Weight |
247.07 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) prop-2-enyl carbonate |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-5-14-10(13)15-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2 |
InChI Key |
YXGANZLTKVEUJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)
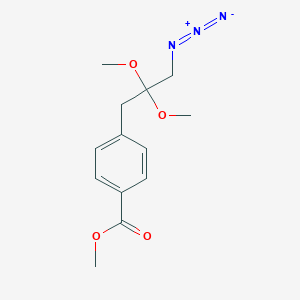
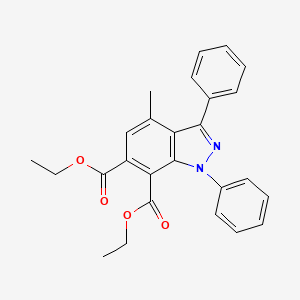
![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)
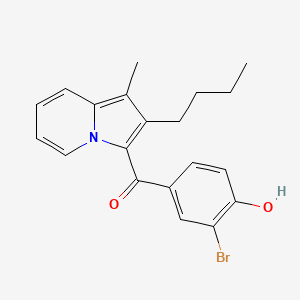
![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)
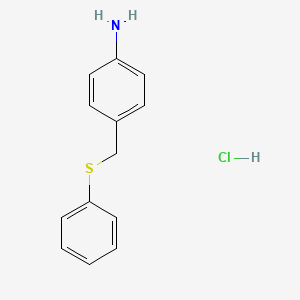
![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)
